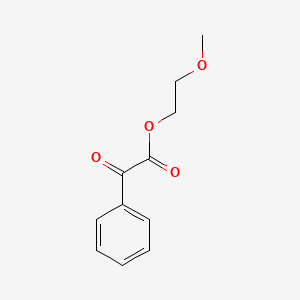

2-Methoxyethyl phenylglyoxalate

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-methoxyethyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C11H12O4/c1-14-7-8-15-11(13)10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |

InChI Key |

PRPOTVRVNQDWNZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Schotten-Baumann Reaction Using Phenylglyoxylic Acid Chloride

The Schotten-Baumann reaction is a well-established method for ester synthesis, particularly when employing acid chlorides. This approach is exemplified in a patent detailing the preparation of this compound.

Reaction Mechanism and Procedure

Phenylglyoxylic acid chloride reacts with 2-methoxyethanol in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct. The reaction proceeds via nucleophilic acyl substitution:

-

Reagent Proportions :

-

Phenylglyoxylic acid chloride: 48.6 g (0.29 mol)

-

2-Methoxyethanol: 25.6 g (0.32 mol)

-

Pyridine: 23.7 g (0.30 mol)

-

Solvent: Tetrahydrofuran (THF, 200 mL)

-

-

Procedure :

-

The acid chloride is added dropwise to a cooled (0–5°C) solution of 2-methoxyethanol and pyridine in THF.

-

The mixture is stirred overnight at 20°C, then quenched with 1N HCl.

-

The organic phase is separated, washed with saturated NaHCO and NaCl solutions, dried over NaSO, and concentrated.

-

-

Yield and Purity :

Optimization Considerations

-

Temperature Control : Maintaining 0–5°C during acid chloride addition minimizes side reactions such as hydrolysis.

-

Base Selection : Pyridine effectively scavenges HCl, but alternatives like triethylamine may reduce costs.

-

Solvent Choice : THF offers excellent solubility for reactants, but dichloromethane or ethyl acetate could substitute.

Table 1: Schotten-Baumann Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Reaction Temperature | 0–5°C (initial), 20°C (overnight) |

| Molar Ratio (Acid Chloride:Alcohol) | 1 : 1.1 |

| Catalyst/Base | Pyridine (1.03 equiv) |

| Solvent | THF |

| Workup | Acidic quench, NaHCO wash |

| Yield | 89% |

Direct Esterification of Phenylglyoxylic Acid with 2-Methoxyethanol

Direct esterification employs a carboxylic acid and alcohol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as a catalyst. While less commonly reported for this compound, this method follows general esterification principles.

Reaction Overview

The equilibrium-driven reaction requires excess alcohol or acid removal (e.g., via Dean-Stark trap) to favor ester formation:

Hypothetical Protocol :

-

Reagents :

-

Phenylglyoxylic acid: 1.0 equiv

-

2-Methoxyethanol: 2.0 equiv

-

Catalyst: Concentrated HSO (1–5 mol%)

-

-

Procedure :

-

Reflux the mixture in toluene with a Dean-Stark apparatus for 6–12 hours.

-

Cool, wash with NaHCO, dry, and distill under reduced pressure.

-

-

Expected Yield : 70–85% (based on analogous esterifications).

Challenges and Mitigations

Alternative Chlorination Method (Speculative)

A patent describing methyl phenylglyoxylate synthesis via chlorination of 2,2-dimethoxy-1-phenyl butanone suggests a potential route for 2-methoxyethyl analogs. However, no direct evidence exists for adapting this to methoxyethyl esters.

Hypothetical Adaptation :

-

Starting Material : 2,2-Dimethoxy-1-(methoxyethyl)phenyl butanone.

-

Chlorination : Introduce Cl under controlled conditions to yield the glyoxylate.

-

Challenges :

-

Synthesis of the tailored starting material.

-

Risk of over-chlorination or decomposition.

-

Analytical Characterization

Spectroscopic and Chromatographic Data

Table 2: Key Analytical Properties of this compound

Industrial-Scale Production Considerations

Cost and Scalability

-

Schotten-Baumann Method : High yields (89%) justify acid chloride costs, but HCl management requires robust infrastructure.

-

Direct Esterification : Lower raw material costs but slower kinetics and lower yields.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl phenylglyoxalate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Phenylglyoxylic acid or benzoylformic acid.

Reduction: 2-Phenylglycolic acid 2-methoxyethyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have highlighted the potential of 2-methoxyethyl phenylglyoxalate in anticancer applications. Compounds derived from phenylglyoxalate structures have shown significant activity against various cancer cell lines. For instance, derivatives of phenylglyoxalate have been tested for their antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7, demonstrating IC50 values in the low micromolar range, indicating strong inhibitory activity on cancer cell growth .

Mechanism of Action:

The anticancer effects are believed to be mediated through selective targeting of cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects typically associated with chemotherapy. Morphological studies on treated cancer cells indicate significant changes in cell structure, suggesting that these compounds may disrupt cellular integrity and function, leading to apoptosis .

Materials Science

Photo-Initiators in Polymer Chemistry:

this compound serves as an effective photo-initiator in UV-curable coatings and inks. Its ability to initiate polymerization upon exposure to UV light makes it valuable in producing high-performance coatings that are resistant to chemicals and abrasion. This application is particularly relevant in the manufacturing of printed circuit boards and other electronic components where durability is essential .

Synthesis of Advanced Materials:

The compound is utilized in synthesizing advanced materials with tailored properties. For instance, it can be incorporated into resin formulations that require specific mechanical or thermal characteristics. The versatility of phenylglyoxalates allows for modifications that enhance the performance of materials used in various industrial applications .

Environmental Applications

Biodegradability Studies:

Research into the environmental impact of chemical compounds has led to investigations into the biodegradability of this compound. Understanding its degradation pathways is essential for assessing its environmental footprint, especially as industries increasingly focus on sustainable practices. Initial findings suggest that derivatives may undergo microbial degradation, although further studies are needed to confirm these results .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl phenylglyoxalate involves its interaction with specific molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of phenylglyoxylic acid and 2-methoxyethanol. The phenylglyoxylic acid can then undergo further metabolic transformations, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methoxyethyl phenylglyoxalate with structurally or functionally related esters, focusing on molecular properties, applications, and safety profiles.

Key Findings:

Reactivity: Ethyl phenylglyoxalate participates in condensation reactions with amino groups, forming heterocycles like quinoxalines.

Biological Activity: Compounds with methoxyethyl substituents, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid, demonstrate enhanced inhibitory activity against fungal histone deacetylases (HDACs) compared to non-methoxy analogs .

Safety and Environmental Impact : Esters with methoxy groups, like 2-methoxy-1-methylethyl acetate, are often biodegradable and low in toxicity, contrasting with simpler esters (e.g., methyl 2-hydroxyacetate), which require stringent handling precautions .

Research Findings and Implications

- Structural Influence on Activity : Methoxyethyl groups in boronic acid derivatives () show superior HDAC inhibition compared to trichostatin A, suggesting that this compound could similarly enhance binding affinity in therapeutic contexts .

- Synthetic Utility: Ethyl phenylglyoxalate’s role in forming quinoxalines highlights its utility in medicinal chemistry. The methoxyethyl variant may improve solubility or stability in analogous reactions .

- Toxicity Considerations: While methoxy-containing esters like 2-methoxy-1-methylethyl acetate are environmentally benign, organotin derivatives with methoxyethyl groups (e.g., triphenyltin (IV) dithiocarbamates) exhibit cytotoxicity, underscoring the need for tailored safety evaluations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methoxyethyl phenylglyoxalate, and how can purity be validated?

Answer:

Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting phenylglyoxylic acid derivatives (e.g., phenylglyoxylic acid chloride) with 2-methoxyethanol under controlled conditions (e.g., anhydrous, catalytic acid/base) . Purity validation should combine:

- NMR spectroscopy (1H/13C) to confirm structural integrity, focusing on characteristic peaks for the methoxyethyl group (~3.3–3.5 ppm for -OCH3) and phenylglyoxalate carbonyl signals (~170–175 ppm) .

- LC-MS to assess purity and detect side products, using reverse-phase columns (C18) and electrospray ionization (ESI) in negative ion mode .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements :

- Gloves : Nitrile or neoprene gloves (tested for chemical compatibility with esters/glycol derivatives) .

- Respiratory Protection : Use NIOSH-certified respirators if aerosolization occurs (e.g., during milling) .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, particularly due to potential volatility of methoxyethyl groups .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in developmental toxicity data for phenylglyoxalate derivatives?

Answer:

Conflicting results (e.g., associations with congenital anomalies vs. null findings ) require:

- Dose-Response Analysis : Use in vitro models (e.g., zebrafish embryos) to establish thresholds for teratogenic effects.

- Biomonitoring : Quantify metabolites (e.g., phenylglyoxalate in meconium or amniotic fluid) via HPLC-MS/MS to correlate exposure levels with outcomes .

- Meta-Analysis : Pool data from epidemiological studies, stratifying by confounders (e.g., maternal co-exposures to BTEX compounds) .

Advanced: What strategies optimize the metabolic stability of this compound in pharmacokinetic studies?

Answer:

- Structural Modifications : Introduce deuterium at α-positions of the glyoxalate moiety to slow oxidative degradation .

- Prodrug Design : Mask the glyoxalate group with enzymatically cleavable protectors (e.g., esterase-sensitive acetates) .

- In Vitro Assays : Use liver microsomes or hepatocyte cultures to identify major metabolic pathways (e.g., CYP450-mediated oxidation) .

Basic: Which analytical techniques are suitable for quantifying this compound in environmental samples?

Answer:

- GC-MS : Derivatize the compound with BSTFA to enhance volatility, using a DB-5MS column and SIM mode for detection .

- HPLC-UV : Employ a C8 column with isocratic elution (acetonitrile/water, 60:40) and monitor at 254 nm .

Advanced: How does the methoxyethyl group influence the compound’s interaction with biological membranes?

Answer:

- Lipophilicity : The methoxyethyl moiety increases logP compared to non-ether analogs, enhancing membrane permeability. Measure via shake-flask method or computational tools (e.g., MarvinSuite) .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers (e.g., DPPC membranes) to assess partitioning behavior .

Basic: What are the storage conditions to prevent degradation of this compound?

Answer:

- Store in amber glass vials under inert gas (argon) at –20°C to minimize hydrolysis and oxidation .

- Monitor stability via periodic NMR or LC-MS checks for degradation products (e.g., phenylglyoxylic acid) .

Advanced: How can researchers differentiate between stereoisomers of phenylglyoxalate derivatives during synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .

Basic: What are the key physicochemical properties of this compound relevant to formulation studies?

Answer:

- Solubility : Sparingly soluble in water (~1.2 mg/mL at 25°C); enhance via cosolvents (e.g., PEG-400) .

- Melting Point : Typically ~45–50°C (varies with purity; determine via DSC) .

Advanced: What computational tools predict the environmental persistence of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.